N-pyridin-4-ylcyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

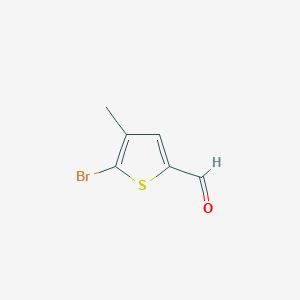

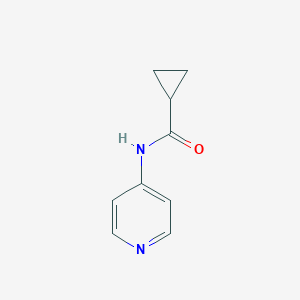

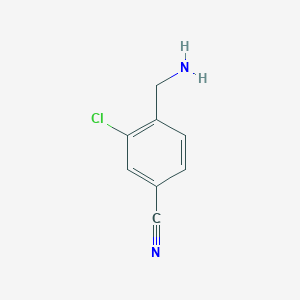

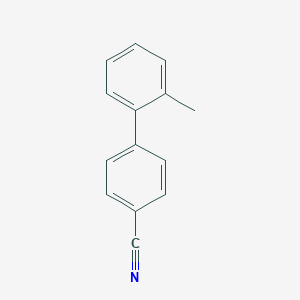

N-pyridin-4-ylcyclopropanecarboxamide, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC is a cyclic amide that contains a pyridine ring and a cyclopropane ring.

Scientific Research Applications

Supramolecular Chemistry

“N-pyridin-4-ylcyclopropanecarboxamide” has applications in supramolecular chemistry, where it can act as a building block for creating complex structures. Its ability to form hydrogen bonds and interact with other molecules makes it suitable for constructing supramolecular assemblies, which are essential in the development of new materials with specific properties .

Anion Receptor Studies

This compound is also used in studying anion receptor interactions. Due to its structural configuration, it can serve as a host for anions, allowing researchers to explore anion binding and transport mechanisms. This has implications for understanding biological processes and developing sensors .

Catalysis

In catalysis, “N-pyridin-4-ylcyclopropanecarboxamide” can be utilized as a ligand to create catalysts with enhanced selectivity and activity. Its unique structure can stabilize transition states and lower activation energies for various chemical reactions .

Nonlinear Optical Materials

The compound’s derivatives have been arranged in the interlayer space of zirconium sulfophenylphosphonate, which is significant for creating materials with nonlinear optical properties. These materials are crucial for applications in optical signal processing, such as modulators and deflectors .

Computational Chemistry

The compound is subject to computational chemistry studies to predict its behavior in various environments. Simulations can provide insights into its reactivity, stability, and interactions with other molecules, which is valuable for designing new compounds and materials .

Mechanism of Action

Target of Action

N-Pyridin-4-ylcyclopropanecarboxamide is a complex compound with potential biological activity. . This enzyme plays a crucial role in the biosynthesis of sterols in various organisms, including Mycobacterium tuberculosis .

Mode of Action

It is known that drugs generally exert their effects by binding to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action . In this case, N-Pyridin-4-ylcyclopropanecarboxamide may interact with Lanosterol 14-alpha demethylase, leading to changes in the enzyme’s activity and thus affecting the biosynthesis of sterols .

Biochemical Pathways

The biochemical pathways affected by N-Pyridin-4-ylcyclopropanecarboxamide are likely related to the biosynthesis of sterols, given its target . Sterols are essential components of cellular membranes and precursors of various bioactive compounds. Disruption of sterol biosynthesis can have significant downstream effects on cell function and viability .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to study these properties and their relationship . Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

Given its potential target, it may disrupt sterol biosynthesis, which could lead to alterations in cell membrane structure and function, and potentially cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as food contamination, viruses, UV radiation, and lifestyle factors can affect the pharmacodynamics of drugs . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals .

properties

IUPAC Name |

N-pyridin-4-ylcyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEWBNVTMKLWQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pyridin-4-ylcyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)

![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)